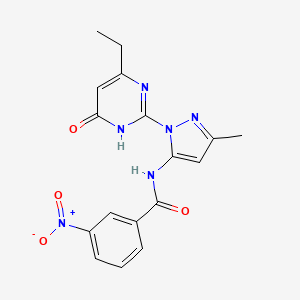
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in various fields.
The compound has the following chemical characteristics:
- Molecular Formula : C18H18N5O3
- Molecular Weight : 350.37 g/mol
- IUPAC Name : this compound
- CAS Number : 2762422-55-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may act as an inhibitor for certain kinases involved in cellular signaling pathways. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with ATP-binding sites in kinases, which could lead to modulation of cell proliferation and survival pathways.
Antimicrobial Activity
Recent studies have shown that similar compounds exhibit antimicrobial properties. For instance, derivatives containing the pyrimidine and pyrazole structures have been evaluated for their effectiveness against various bacterial strains. The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit essential enzymatic functions.
Anticancer Potential
This compound has been investigated for its anticancer potential. Research indicates that compounds with similar structures can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the inhibition of crucial signaling pathways such as the MAPK/ERK pathway.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes related to cancer progression and resistance mechanisms. For example, it may inhibit the activity of matrix metalloproteinases (MMPs) which are involved in tumor metastasis.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Induces apoptosis; inhibits cell proliferation | |
| Enzyme Inhibition | Inhibits MMPs involved in metastasis |
Case Studies
- Antimicrobial Screening : A study conducted on similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the nitrobenzamide structure could enhance this effect.
- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that compounds with structural similarities to N-(1-(4-ethyl-6-oxo...) exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- Enzyme Interaction Studies : Molecular docking studies have suggested that this compound can effectively bind to the active site of specific kinases, providing insights into its potential as a therapeutic agent in targeted cancer therapies.
Propiedades
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-3-12-9-15(24)20-17(18-12)22-14(7-10(2)21-22)19-16(25)11-5-4-6-13(8-11)23(26)27/h4-9H,3H2,1-2H3,(H,19,25)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEOUUQXDWONTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














